molecular formula C9H12ClNO2 B3022769 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride CAS No. 1134690-09-7

7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

Cat. No.: B3022769
CAS No.: 1134690-09-7
M. Wt: 201.65 g/mol
InChI Key: DTGBRGSIHBUHIC-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of the benzo[b][1,4]dioxin family, characterized by the presence of a methyl group at the 7th position and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the following steps :

    Alkylation of Phenolic Hydroxyl Group: This step involves the alkylation of the phenolic hydroxyl group to form an intermediate compound.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide group.

    Curtius Rearrangement: The azide group undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate intermediate is hydrolyzed and then salified to produce the final product, this compound.

Industrial Production Methods

For large-scale production, the synthetic route is optimized to increase yield and purity while minimizing side reactions. The choice of solvents and reaction temperatures is crucial to achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7th position and amine group at the 6th position make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-4-8-9(5-7(6)10)12-3-2-11-8;/h4-5H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGBRGSIHBUHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)OCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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